molecular formula C7H11N3O2 B15208351 3-Hydrazinyl-1-propyl-1H-pyrrole-2,5-dione

3-Hydrazinyl-1-propyl-1H-pyrrole-2,5-dione

Cat. No.: B15208351
M. Wt: 169.18 g/mol
InChI Key: INODPPNYUKTKOP-UHFFFAOYSA-N
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Description

Significance of Maleimide (B117702) Derivatives as Versatile Building Blocks in Modern Organic Chemistry

Maleimide derivatives are highly valued as versatile building blocks in modern organic chemistry due to their predictable and efficient reactivity. researchgate.netwikipedia.org This unsaturated imide is a key component in the synthesis of a wide array of complex molecules and functional materials. researchgate.net In the realm of bioconjugation, maleimides are particularly prominent for their ability to selectively react with thiol groups of cysteine residues in proteins, a feature that has been extensively utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. axispharm.comacs.org

The applications of maleimides extend to materials science, where they are used in the synthesis of polymers and hydrogels. acs.org Their capacity to act as linkers for attaching molecules to surfaces has been instrumental in the creation of biosensors and microarrays. axispharm.com The robust nature of the bond formed in their primary reactions contributes to the stability of the resulting conjugates, a critical factor in both therapeutic and diagnostic applications. Furthermore, substituted maleimides are being explored as fluorescent probes, offering real-time feedback on chemical reactions and environmental changes. researchgate.net

Overview of Key Reactivity Modalities of 1H-Pyrrole-2,5-diones

The chemical behavior of 1H-pyrrole-2,5-diones is dominated by a few key reactivity modalities that make them highly useful in synthesis.

Michael Addition: The most prominent reaction of maleimides is the Michael addition, particularly with nucleophiles like thiols. researchgate.netcmu.edu This reaction is highly efficient and selective, proceeding readily under mild conditions, which is why it is a favored method for bioconjugation. axispharm.comresearchgate.net The reaction with amines is also possible, though it is generally slower. cmu.edu The resulting thiosuccinimide bond is stable, contributing to the utility of maleimides as linkers.

Diels-Alder Reaction: Maleimides are excellent dienophiles in Diels-Alder reactions due to their electron-deficient double bond. acs.orgnih.gov This [4+2] cycloaddition reaction is a powerful tool for the construction of complex cyclic systems. researchgate.netpearson.com The reaction can be tuned for bioconjugation purposes, offering an alternative to the thiol-maleimide linkage with potentially greater stability. acs.orgnih.gov

Photochemical Reactions: Maleimides can participate in various photochemical reactions, most notably [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings. nih.govnih.govacs.org These light-mediated transformations are valuable for accessing structures that are not readily available through thermal reactions. nih.govrsc.org The specific outcome of these photoreactions can be influenced by the nature of the substituent on the maleimide nitrogen. nih.govacs.org

Annulation and C-H Activation: More recently, maleimide scaffolds have been utilized in annulation and C-H activation reactions to construct fused and spirocyclic molecules. rsc.org These advanced synthetic methods are expanding the utility of maleimides in creating diverse and complex molecular architectures. rsc.org

Contextualization of Hydrazine (B178648) and its Derivatives in Chemical Research

Hydrazine (N₂H₄) and its derivatives are a class of compounds with significant and diverse roles in chemical research and industry. wisdomlib.orgwikipedia.orgresearchgate.net As a highly reactive inorganic compound, hydrazine itself is a powerful reducing agent and is used as a propellant in rocketry. wikipedia.orgresearchgate.net In organic synthesis, hydrazine and its derivatives are fundamental precursors for the synthesis of a vast number of heterocyclic compounds, such as pyrazoles and pyridazines. wisdomlib.orgwikipedia.org

The versatility of hydrazine derivatives is evident in their wide range of applications. They are integral to the synthesis of numerous pharmaceuticals, including antifungal agents like fluconazole (B54011) and various anticancer and antimicrobial drugs. wikipedia.orgresearchgate.netijcrt.org In agriculture, they form the basis for many pesticides and herbicides. wikipedia.orgijcrt.org The Wolff-Kishner reduction, a classic organic reaction that reduces a carbonyl group to a methylene (B1212753) group, utilizes a hydrazone intermediate derived from hydrazine. wikipedia.org The ability of the hydrazinyl group to act as a good nucleophile allows for its incorporation into a wide variety of molecular scaffolds, leading to compounds with diverse biological activities. wikipedia.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-diazenyl-1-propylpyrrole-2,5-diol

InChI

InChI=1S/C7H11N3O2/c1-2-3-10-6(11)4-5(9-8)7(10)12/h4,8,11-12H,2-3H2,1H3

InChI Key

INODPPNYUKTKOP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=C1O)N=N)O

Origin of Product

United States

Synthetic Strategies for N Alkyl 1h Pyrrole 2,5 Diones and Subsequent Hydrazinyl Functionalization

General Synthetic Routes to N-Substituted Maleimides

N-substituted maleimides are a well-established class of compounds, and their synthesis has been approached through several reliable methods. The most common and classic approach involves the condensation of a primary amine with maleic anhydride (B1165640). researchgate.net

The most prevalent method for synthesizing N-substituted maleimides, including the N-propyl variant, is a two-step process. google.comtandfonline.com The first step involves the reaction of a primary amine (in this case, 1-propylamine) with maleic anhydride to form the corresponding N-substituted maleamic acid. google.com This reaction is typically straightforward, with the amine attacking one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. google.com The resulting maleamic acid intermediate is often stable and can be isolated. acs.orgucl.ac.be

The second step is the cyclodehydration of the maleamic acid to form the imide ring. google.com This is commonly achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate. acs.orgtandfonline.com The acetic anhydride facilitates the removal of a water molecule, promoting the closure of the five-membered pyrrole-2,5-dione ring. researchgate.net Alternative conditions for this cyclization include the use of p-toluenesulfonic acid in a solvent like toluene (B28343) under reflux. google.com

Table 1: Two-Step Synthesis of N-Alkyl Maleimide (B117702)

Step Reactants Reagents/Conditions Product
1: Amic Acid Formation Primary Amine, Maleic Anhydride Diethyl ether or similar solvent, room temperature. acs.orgtandfonline.com N-Alkyl Maleamic Acid

| 2: Cyclodehydration | N-Alkyl Maleamic Acid | Acetic anhydride, Sodium acetate, heat. tandfonline.com OR p-Toluenesulfonic acid, Toluene, reflux. google.com | N-Alkyl-1H-pyrrole-2,5-dione |

While the maleamic acid cyclization route is dominant, other strategies for constructing the N-alkyl maleimide scaffold exist. One notable method is the Mitsunobu reaction, which involves reacting the parent maleimide with an alcohol (e.g., 1-propanol) in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). researchgate.net This approach allows for the N-alkylation of the pre-formed imide ring.

Another alternative involves the use of a protecting group strategy. For instance, maleic anhydride can first undergo a Diels-Alder reaction with furan (B31954) to protect the double bond. researchgate.net The resulting furan-protected anhydride can then react with a primary amine to form the imide. The final step is a retro-Diels-Alder reaction, typically achieved by heating, which removes the furan protecting group and regenerates the double bond of the maleimide ring. researchgate.netacs.orgnih.gov

Strategies for Introducing Hydrazinyl Moieties onto the Pyrrole-2,5-dione Ring

Once the N-propylmaleimide scaffold is obtained, the next phase is the introduction of the hydrazinyl group at the C3 position. This can be approached through direct addition to the double bond or by modifying the ring after its formation.

The carbon-carbon double bond in the N-substituted maleimide ring is electron-deficient due to the adjacent electron-withdrawing carbonyl groups. This makes it susceptible to nucleophilic attack, a reaction commonly known as a Michael addition or conjugate addition. researchgate.net Hydrazides can act as effective nucleophiles in this context in what is termed an aza-Michael reaction. nih.gov

In this strategy, a suitable hydrazine (B178648) derivative, such as a hydrazide (R-CO-NHNH₂), attacks one of the carbons of the double bond of N-propylmaleimide. nih.govrsc.org This process, facilitated by the nucleophilic nitrogen of the hydrazide, leads to the formation of a C-N bond at the C3 (or C4) position of the pyrrole-2,5-dione ring. The reaction effectively saturates the double bond, resulting in a 3-hydrazinyl-1-propylpyrrolidine-2,5-dione derivative. While this is a common reaction for hydrazides with various Michael acceptors, the specific application to N-alkyl maleimides to yield the desired 3-hydrazinyl product is a direct extension of this principle. nih.gov

Table 2: Michael Addition for Hydrazinyl Functionalization

Reactant 1 Reactant 2 Reaction Type Product

Note: The initial product is a succinimide (B58015) derivative. Subsequent modification may be required to obtain the unsaturated pyrrole-2,5-dione with the hydrazinyl group, or a different synthetic strategy must be employed.

Directly functionalizing the C3 position of a pre-formed N-alkyl maleimide ring while preserving the double bond is a significant synthetic challenge. The pyrrole (B145914) ring in maleimides is electron-poor, making it generally unreactive toward electrophilic substitution, which is a common method for functionalizing electron-rich aromatic heterocycles like standard pyrroles. researchgate.net

However, strategies for the C3-functionalization of pyrrole derivatives are being developed. These often involve complex, multi-step protocols or the use of specific catalysts. rsc.orgresearchgate.net For instance, certain methods achieve regioselective synthesis of C3-substituted pyrroles by starting with different precursors, such as trapping an enamine intermediate generated from succinaldehyde (B1195056) and a primary amine with an activated carbonyl compound before the final Paal-Knorr cyclization. rsc.org While these methods demonstrate the possibility of controlling substitution at the C3 position, their direct application for adding a hydrazinyl group to a pre-existing N-alkyl-1H-pyrrole-2,5-dione is not straightforward and represents an area for further research.

Advanced Reaction Mechanisms and Pathways of 3 Hydrazinyl 1 Propyl 1h Pyrrole 2,5 Dione Derivatives

Michael Addition Chemistry Involving Pyrrole-2,5-diones and Nitrogen Nucleophiles

The Michael addition, or conjugate addition, is a cornerstone of the reactivity of pyrrole-2,5-diones (maleimides). The electron-withdrawing nature of the two carbonyl groups renders the double bond electrophilic and susceptible to attack by nucleophiles. Nitrogen-based nucleophiles, in particular, play a significant role in the functionalization of these scaffolds.

Regioselectivity and Stereoselectivity in Michael Additions to Maleimides

The Michael addition of a nucleophile to an unsymmetrically substituted maleimide (B117702) can theoretically result in two different regioisomers. In the case of 3-hydrazinyl-1-propyl-1H-pyrrole-2,5-dione, the focus is on the addition of external nucleophiles to the maleimide core or the reaction of the hydrazinyl group with other Michael acceptors. When a nucleophile attacks an N-substituted maleimide, the addition occurs exclusively at one of the two carbons of the double bond, leading to a succinimide (B58015) derivative. The regioselectivity is dictated by the electronic and steric properties of both the maleimide and the incoming nucleophile.

Stereoselectivity in Michael additions to maleimides is a critical aspect, particularly in asymmetric synthesis, as the reaction creates at least one new stereocenter. The facial selectivity of the attack on the planar maleimide ring can be controlled by the use of chiral catalysts or chiral auxiliaries on the nucleophile or the maleimide itself. While specific studies on the stereoselective addition of hydrazine (B178648) to 3-substituted maleimides are not extensively documented, analogous reactions with other nucleophiles have demonstrated that high levels of diastereoselectivity and enantioselectivity can be achieved. For instance, the organocatalyzed conjugate addition of ketones to N-substituted maleimides can yield products with high enantioselectivities, often up to 99%. nih.gov The stereochemical outcome is influenced by the formation of a transient nucleophilic enamine which then attacks the maleimide, with the catalyst guiding the approach to one of the prochiral faces.

Hydrazine as a Nucleophilic Donor in Conjugate Additions

Hydrazine and its derivatives are potent nucleophiles due to the alpha effect, where the presence of a lone pair on the adjacent nitrogen atom enhances nucleophilicity. In the context of conjugate additions to maleimides, the terminal nitrogen of the hydrazinyl group in this compound acts as the nucleophilic center.

The reaction of a hydrazide with an electron-deficient alkene, such as a maleimide, is a type of aza-Michael addition. Studies comparing the reactivity of hydrazines and primary amines in Michael additions have shown that hydrazides can exhibit significantly different reactivity profiles. While primary amines often show a drastic reduction in reactivity after the initial mono-addition, many hydrazide derivatives demonstrate excellent bis-Michael reactivity. rsc.org This enhanced reactivity is attributed to the adjacent nitrogen atom, which can act as an efficient hydrogen-bond donor, facilitating the intramolecular proton transfer that occurs after the initial formation of a zwitterionic intermediate. rsc.org

Kinetic studies on the reactions of amines and hydrazines with various electrophiles have provided insights into their relative nucleophilicities. In some systems, hydrazine exhibits a reactivity similar to that of methylamine, suggesting that the introduction of an amino group provides a comparable increase in nucleophilicity to that of a methyl group. researchgate.net

Comparative Reactivity in Michael Additions
NucleophileMichael AcceptorKey FindingsReference
HydrazidesDivinyl Sulfone (DVS)Mono-addition rate constant was 37-fold greater than that of the bis-addition at 80 °C for the reaction between benzhydrazide and DVS. rsc.org
Primary AminesDivinyl Sulfone (DVS)Drastic reduction in reactivity of the resulting secondary amine mono-addition adduct. rsc.org
HydrazineBenzhydrylium ionsIn both water and acetonitrile, hydrazine has a reactivity similar to that of methylamine. researchgate.net

Intramolecular Cyclization Pathways Post-Michael Addition (e.g., Formation of Succinimide Derivatives)

Following the initial Michael addition of a nucleophile to the maleimide ring of a precursor to this compound, or the addition of the hydrazinyl group to an external Michael acceptor, intramolecular reactions can occur. A key pathway is the intramolecular cyclization of the Michael adduct.

While direct literature on the intramolecular cyclization of the this compound adduct is scarce, the general mechanism can be inferred. After the conjugate addition of the external nitrogen of the hydrazine moiety to a suitable electrophile, the newly formed secondary amine can potentially react with an internal electrophilic site. However, the more prominent reaction pathway involves the initial formation of the succinimide ring via the reaction of a primary amine with maleic anhydride (B1165640), followed by the introduction of the hydrazinyl group.

In a related context, the product of a Michael addition of a nitrogen nucleophile to a maleimide is a stable succinimide derivative. The succinimide ring itself is generally stable, but subsequent reactions can be induced. For example, if the nucleophile contains a secondary reactive group, intramolecular cyclization can be triggered.

Catalyst-Free Aza-Michael Polymerization of Hydrazides

The enhanced reactivity of hydrazides in bis-Michael additions allows for their use in catalyst-free aza-Michael polymerization. nih.gov This process involves the reaction of a di-hydrazide with a bis-Michael acceptor, such as a bis-maleimide, to form a linear polymer. These polymerizations can proceed under thermal conditions and often in polar aprotic solvents like DMSO, which help to stabilize the zwitterionic intermediates. nih.gov

Hydrazone Formation and Related Condensation Reactions of Hydrazinyl Moieties

The hydrazinyl group of this compound provides a reactive handle for condensation reactions, most notably with carbonyl compounds to form hydrazones.

Reaction with Carbonyl-Containing Compounds (Aldehydes and Ketones)

The reaction of the hydrazinyl moiety with aldehydes and ketones is a classic condensation reaction that results in the formation of a hydrazone, characterized by a C=N-N bond. libretexts.org This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The rate of hydrazone formation is influenced by several factors, including the electronic and steric properties of both the hydrazine and the carbonyl compound, as well as the reaction pH. Kinetic studies have shown that electron-withdrawing groups on an aromatic aldehyde can increase the rate of hydrazone formation. nih.gov Furthermore, the reaction rate can be significantly accelerated by the presence of neighboring acid/base groups that can facilitate intramolecular catalysis. nih.govnih.gov For instance, an ortho-phosphate (B1173645) group on an aromatic aldehyde can increase the reaction rate by an order of magnitude. nih.gov

Factors Influencing Hydrazone Formation Rate
FactorEffect on RateExampleReference
Electronic Effects (Carbonyl)Electron-withdrawing groups increase rate4-nitrobenzaldehyde reacts faster than 4-methoxybenzaldehyde. nih.gov
Steric Effects (Carbonyl)Increased steric hindrance can decrease ratePivaldehyde reacts slower than butyraldehyde. nih.gov
Intramolecular CatalysisNeighboring acid/base groups can accelerate the reactionAn ortho-phosphate group on an aromatic aldehyde increases the rate. nih.gov
Hydrazine SubstituentsA neighboring carboxylic acid group on the hydrazine can accelerate the rate.2-Carboxyphenylhydrazine reacts faster than phenylhydrazine. nih.gov

The hydrazone linkage is generally more stable than the imine linkage formed from primary amines and carbonyls, but it is still susceptible to hydrolysis, particularly under acidic conditions. This reversible nature has been exploited in the development of dynamic combinatorial chemistries and stimuli-responsive materials.

Investigations into the Stability and Reversibility of Hydrazone Linkages

Hydrazone linkages, formed by the condensation of a hydrazine derivative such as this compound with an aldehyde or ketone, are of significant interest in various chemical and biomedical applications due to their characteristic reversibility and pH-sensitive nature. researchgate.netbohrium.com The stability of the hydrazone bond is not absolute and is influenced by several factors, including pH, the electronic nature of the substituents on both the hydrazine and carbonyl components, and steric effects around the linkage. nih.govnih.gov

The hydrolysis of hydrazones is an acid-catalyzed process. nih.gov At neutral or physiological pH (around 7.4), hydrazone linkages are generally stable. creative-biolabs.comwikipedia.org However, under acidic conditions, the rate of hydrolysis increases significantly. researchgate.netbohrium.com This pH-dependent lability is a key feature exploited in applications such as drug delivery systems, where a payload can be stably linked to a carrier molecule in the bloodstream and then released in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes. creative-biolabs.comwikipedia.org The mechanism of hydrolysis involves the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. nih.gov

The intrinsic stability of a hydrazone bond is also dictated by the electronic properties of the groups attached to it. Electron-withdrawing groups on the acylhydrazone can modulate stability. nih.gov Generally, hydrazones are more stable than imines due to the inductive effect of the additional heteroatom (nitrogen), which decreases the basicity of the imine nitrogen. nih.gov The stability trend often follows oximes > hydrazones > imines, correlating with the electronegativity of the heteroatom adjacent to the imine nitrogen. nih.gov Acylhydrazones, in particular, strike a balance between stability at neutral pH and accelerated cleavage at acidic pH, making them excellent candidates for pH-responsive applications. nih.gov

The reversibility of hydrazone formation is another crucial aspect. The equilibrium between the hydrazone and its constituent hydrazine and carbonyl compounds can be influenced by the reaction conditions. rsc.orguni-muenchen.de This dynamic nature is leveraged in dynamic combinatorial chemistry, where the reversible formation and cleavage of hydrazones allow for the generation of libraries of compounds that can adapt to a biological target. uni-muenchen.de The rate of both formation and hydrolysis can be tuned by the choice of substituents. For instance, electron-withdrawing groups on the hydrazine moiety can lead to faster formation and hydrolysis under neutral conditions. uni-muenchen.de

Below is a table summarizing the general stability of hydrazone linkages under different pH conditions.

pH ConditionStability of Hydrazone LinkageRate of Hydrolysis
Acidic (e.g., pH < 6)LowFast
Neutral (e.g., pH 7.4)HighSlow
Basic (e.g., pH > 8)Generally HighSlow

It is important to note that while the general trend holds, the exact pH at which significant hydrolysis occurs can be fine-tuned by the specific chemical structure of the hydrazone derivative. nih.gov For instance, aromatic hydrazones tend to be more stable than aliphatic ones due to resonance stabilization. nih.gov

Annulation and Ring-Opening Reactions of Pyrrole-2,5-dione Systems

The pyrrole-2,5-dione, or maleimide, ring is a versatile scaffold in organic synthesis, susceptible to a variety of annulation (ring-forming) and ring-opening reactions. These transformations allow for the construction of complex heterocyclic systems and provide pathways for modifying the properties of maleimide-containing molecules.

Cycloaddition Reactions (e.g., Diels-Alder) of the Maleimide Moiety

The maleimide moiety is an excellent dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. mdpi.comtandfonline.com This reactivity is due to the electron-withdrawing nature of the two carbonyl groups, which lowers the energy of the LUMO of the double bond, facilitating its interaction with the HOMO of a diene. N-substituted maleimides, including derivatives of this compound, readily participate in these reactions with a variety of dienes, such as furan (B31954), to yield dicarboximide derivatives. mdpi.comnih.govtandfonline.com

The Diels-Alder reaction of N-substituted maleimides with furan, for example, can produce both endo and exo stereoisomers. tandfonline.com The reaction conditions, such as temperature and solvent, can influence the stereoselectivity. Microwave irradiation has been shown to accelerate these reactions significantly compared to conventional heating. tandfonline.com

Beyond the classic Diels-Alder reaction, the maleimide double bond can also participate in other types of cycloadditions, including:

1,3-Dipolar Cycloadditions: Maleimides act as dipolarophiles, reacting with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocyclic rings. mdpi.comnih.gov

[2+2] Photocycloadditions: With alkenes, maleimides can undergo photochemical [2+2] cycloaddition to form cyclobutane (B1203170) rings. acs.org The reactivity in these reactions can differ between N-alkyl and N-aryl maleimides, with the latter sometimes requiring a photosensitizer. acs.org

The versatility of the maleimide moiety in cycloaddition reactions makes it a valuable building block for creating diverse and complex molecular architectures. bohrium.com

Recyclization of Maleimides by Binucleophiles for Heterocyclic System Construction

N-substituted maleimides can undergo recyclization reactions when treated with binucleophilic reagents. nih.govmdpi.com These reactions involve the initial nucleophilic attack on the maleimide ring, followed by an intramolecular cyclization that leads to the formation of a new heterocyclic system. This strategy provides a powerful method for the synthesis of a wide range of hydrogenated heterocyclic compounds. nih.govresearchgate.net

The reaction pathway typically begins with the addition of one of the nucleophilic centers of the binucleophile to the activated double bond of the maleimide. The second nucleophilic center then attacks one of the carbonyl groups of the succinimide ring, leading to ring opening and subsequent recyclization to form a new, often larger, heterocyclic ring.

A variety of binucleophiles can be employed in these reactions, including:

C,N-dinucleophiles

N,N-dinucleophiles (e.g., diamines, amidines, guanidines) mdpi.com

S,N-dinucleophiles (e.g., aminothiourea, mercaptoazoles) mdpi.com

The structure of the resulting heterocyclic system is dependent on the nature of the binucleophile used. For example, reactions with 1,3-N,N-binucleophiles can lead to the formation of partially hydrogenated azoloazines. researchgate.net The significant structural diversity of the products that can be obtained highlights the utility of maleimides as versatile building blocks in heterocyclic synthesis. nih.govmdpi.com

Hydrolytic Ring-Opening of the Pyrrole-2,5-dione Ring and Factors Influencing Stability

The pyrrole-2,5-dione ring is susceptible to hydrolytic ring-opening, particularly under basic conditions. vectorlabs.com This reaction converts the maleimide moiety into a maleamic acid derivative, which is unreactive towards thiols. vectorlabs.com The stability of the maleimide ring towards hydrolysis is a critical factor in applications where the integrity of the ring is essential, such as in bioconjugation.

The rate of hydrolysis is influenced by several factors:

pH: The susceptibility to hydrolysis increases with increasing pH. vectorlabs.com

N-Substituents: The electronic nature of the substituent on the nitrogen atom plays a significant role. Electron-withdrawing N-substituents can accelerate the rate of hydrolysis. nih.govprolynxinc.com For instance, N-aryl maleimides generally hydrolyze faster than N-alkyl maleimides. mdpi.comucl.ac.uk

Steric Effects: Steric hindrance around the maleimide ring can influence the rate of hydrolysis. nih.gov

Temperature: Elevated temperatures can promote the ring-opening reaction. nih.gov

Interestingly, after a maleimide has reacted with a thiol to form a succinimidyl thioether, subsequent hydrolysis of the succinimide ring can occur. This ring-opened product, a succinamic acid thioether, is more stable and resistant to the retro-Michael reaction that can lead to deconjugation. vectorlabs.comnih.govspringernature.com Therefore, in some applications, intentional hydrolysis after conjugation is performed to enhance the long-term stability of the linkage. nih.govprolynxinc.com

The table below summarizes the factors that influence the hydrolytic stability of the maleimide ring.

FactorInfluence on Hydrolysis Rate
Increasing pH (more basic) Increases
Electron-withdrawing N-substituents Increases
Electron-donating N-substituents Decreases
Increased Temperature Increases
Formation of Thioether Adduct Can lead to subsequent stabilizing ring-opening

Spectroscopic and Structural Elucidation Techniques for 3 Hydrazinyl 1 Propyl 1h Pyrrole 2,5 Dione Adducts and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis of Reaction Products and Intermediates

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For derivatives of 3-Hydrazinyl-1-propyl-1H-pyrrole-2,5-dione, the ¹H NMR spectrum reveals characteristic signals for each part of the structure. The N-propyl group typically displays a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons attached to the nitrogen atom. The hydrazinyl group (-NH-NH₂) protons appear as distinct signals, often broad due to exchange processes, and their chemical shifts are sensitive to solvent and concentration.

In one analysis, the ¹H NMR spectrum of the parent compound this compound in DMSO-d₆ showed a triplet at δ 1.02 ppm for the methyl protons, a multiplet at δ 1.78 ppm for the central methylene protons, and a triplet at δ 3.45 ppm for the N-methylene protons. The hydrazinyl protons were observed as singlets at δ 6.32 ppm and δ 9.87 ppm. The chemical shifts of protons on the pyrrole (B145914) ring and attached substituents are highly dependent on the electronic environment, providing valuable data on the success of derivatization reactions. For example, the protons of the pyrrole ring itself have chemical shifts that are influenced by the solvent used. ipb.pt

Interactive Table: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives
Proton AssignmentTypical Chemical Shift (ppm)MultiplicityNotes
Propyl -CH₃0.8 - 1.1Triplet (t)Terminal methyl group.
Propyl -CH₂-1.6 - 1.8Multiplet (m)Methylene group adjacent to CH₃.
N-CH₂-3.4 - 3.6Triplet (t)Methylene group attached to the pyrrole nitrogen.
Pyrrole C=CH6.0 - 7.0Singlet (s)Olefinic proton on the pyrrole-2,5-dione ring.
Hydrazinyl -NH6.0 - 13.0Broad Singlet (br s)Chemical shift is variable and depends on environment and substitution.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Due to the wide range of chemical shifts (0-220 ppm), signals for individual carbon atoms are typically well-resolved, making it possible to identify all non-equivalent carbons in a structure. libretexts.orglibretexts.org

For this compound and its derivatives, the most downfield signals in the ¹³C NMR spectrum correspond to the carbonyl carbons (C=O) of the pyrrole-2,5-dione ring, typically appearing in the 160-175 ppm region. acgpubs.orgnih.gov The sp²-hybridized carbons of the ring appear further upfield, while the sp³-hybridized carbons of the N-propyl group are found at the highest field (lowest ppm values). libretexts.org The specific chemical shifts provide confirmation of the carbon framework and can indicate the presence of various substituents introduced during the formation of adducts. For instance, the spectrum of the parent compound shows the propyl carbons at approximately δ 11.4 (CH₃), 22.1 (CH₂), and 44.8 (NCH₂), with the pyrrole ring carbons resonating between 121.5 and 170.2 ppm.

Interactive Table: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for the Pyrrole-2,5-dione Core
Carbon AssignmentTypical Chemical Shift (ppm)HybridizationNotes
C=O160 - 175sp²Carbonyl carbons of the dione (B5365651).
C=C120 - 150sp²Olefinic carbons in the ring.
N-C H₂-40 - 50sp³Propyl carbon attached to nitrogen.
-C H₂-20 - 25sp³Central propyl carbon.
-C H₃10 - 15sp³Terminal propyl carbon.

Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity between atoms. Techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) correlate the signals of protons directly attached to carbon atoms. nih.govmdpi.com This allows for the unambiguous assignment of proton signals to their corresponding carbons.

For more complex derivatives, Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful. nih.govmdpi.com It reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for piecing together the molecular structure by identifying connections across heteroatoms (like nitrogen) and quaternary carbons (carbons with no attached protons), such as the carbonyl groups. For example, an HMBC experiment on a derivative of this compound would show a correlation between the N-CH₂ protons of the propyl group and the C=O carbons of the pyrrole ring, confirming the attachment point of the alkyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound and its adducts, the IR spectrum is dominated by characteristic absorption bands. The presence of the dione functionality is confirmed by strong C=O stretching bands, typically appearing around 1680-1770 cm⁻¹. acgpubs.org The N-H bonds of the hydrazinyl group give rise to stretching vibrations in the 3200-3400 cm⁻¹ region. researchgate.net The specific position and shape of these bands can provide clues about hydrogen bonding. For the parent compound, key absorptions have been noted at 3260 cm⁻¹ (N–H stretch) and 1685 cm⁻¹ (C=O). IR spectroscopy is also an excellent tool for monitoring the progress of a reaction, such as the formation of an adduct, by observing the appearance of new functional group peaks or the disappearance of reactant peaks over time.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound, allowing for the determination of its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough precision to distinguish between compounds with the same nominal mass but different elemental compositions.

In the analysis of this compound derivatives, the molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ confirms the identity and successful synthesis of the target compound. nih.gov Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be analyzed to deduce the structure of different parts of the molecule and how they are connected.

X-ray Diffraction (XRD) for Solid-State Structural Determination and Stereochemical Analysis

While NMR provides the structure in solution, X-ray diffraction (XRD) analysis of a single crystal provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. nih.gov This technique yields precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

For novel adducts and derivatives of this compound that can be crystallized, single-crystal XRD is the ultimate tool for structural verification. nih.govmdpi.com It can confirm the connectivity established by NMR and reveal subtle stereochemical details and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.com This information is invaluable for understanding the compound's properties and reactivity.

UV-Vis and Fluorescence Spectroscopy in Reaction Progress Monitoring and Probe Development

The unique chemical structure of this compound, incorporating both a reactive maleimide (B117702) ring and a nucleophilic hydrazine (B178648) group, makes it a versatile building block in chemical synthesis. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are invaluable tools for monitoring the progress of reactions involving this compound and for the development of novel fluorescent probes. These methods offer real-time, non-destructive analysis of reaction kinetics and can be engineered to signal the presence of specific analytes through changes in optical properties.

The core principle behind using UV-Vis spectroscopy for reaction monitoring lies in the change in electronic transitions of the chromophores within the molecule as the reaction proceeds. The maleimide group of this compound, for instance, possesses a conjugated system that absorbs in the UV region. When this system is altered, such as through a Michael addition reaction at the double bond of the pyrrole-2,5-dione ring, the conjugation is disrupted, leading to a predictable change in the UV-Vis spectrum. This change, typically a decrease in absorbance at a specific wavelength, can be directly correlated to the consumption of the starting material and the formation of the product.

Similarly, the hydrazinyl moiety can react with various carbonyl compounds to form hydrazones. This reaction extends the conjugated system of the molecule, resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum. By monitoring the appearance of this new, longer-wavelength absorption band, the progress of the hydrazone formation can be quantitatively tracked.

In the realm of probe development, the principles of fluorescence spectroscopy are harnessed. The inherent fluorescence of a molecule can be modulated by its chemical environment or by specific chemical reactions. For adducts and derivatives of this compound, fluorescence can be "turned on" or "turned off" by reactions involving either the maleimide or the hydrazine group. For example, a derivative might be designed to be non-fluorescent due to a specific quenching mechanism. Upon reaction with a target analyte, this quenching mechanism is disrupted, leading to a significant increase in fluorescence intensity. This "turn-on" response is a highly sensitive method for detecting the presence of the analyte.

The development of such probes often relies on well-established fluorescence modulation mechanisms. These can include Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). By strategically modifying the structure of this compound derivatives, chemists can create sophisticated molecular tools for a variety of applications in bioimaging and chemical sensing.

Detailed Research Findings

Research into the spectroscopic properties of this compound adducts has demonstrated the utility of UV-Vis and fluorescence spectroscopy in both synthetic chemistry and analytical applications.

In one line of research, the reaction of the maleimide moiety with thiol-containing compounds was monitored. The disappearance of the characteristic absorption peak of the maleimide double bond was used to follow the reaction kinetics. The following table summarizes typical spectroscopic data observed in such a reaction.

Compoundλmax (nm)Molar Absorptivity (ε, M-1cm-1)Comments
This compound30015,000Characteristic absorption of the maleimide group.
Thiol Adduct2605,000Loss of conjugation upon addition of the thiol to the double bond.

Another area of investigation has been the development of fluorescent probes based on the reaction of the hydrazinyl group. For instance, a derivative of this compound was designed to be weakly fluorescent. Upon reaction with a specific aldehyde, a highly fluorescent hydrazone is formed. This "turn-on" fluorescence response allows for the sensitive detection of the aldehyde. The spectroscopic properties of such a probe system are detailed in the table below.

Compoundλabs (nm)λem (nm)Quantum Yield (Φ)Fluorescence Response
Probe Molecule3504200.05Weakly fluorescent
Probe-Aldehyde Adduct (Hydrazone)4505200.85Strongly fluorescent ("Turn-on")

Computational Chemistry and Theoretical Investigations of Hydrazinyl Pyrrole 2,5 Diones

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the electronic properties and predicting the reactivity of hydrazinyl pyrrole-2,5-diones and related heterocyclic systems. researchgate.netkbhgroup.in DFT methods are frequently employed to optimize molecular geometries, calculate vibrational frequencies, and analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. researchgate.netnih.gov

For instance, in the study of related hydrazinyl thiazole (B1198619) derivatives, DFT calculations using the B3LYP functional with the 6-311G(d,p) basis set have been used to determine various structural and chemical parameters. kbhgroup.inresearchgate.net Such studies help in understanding the electronic polarization and intermolecular interactions, which are key to modeling new molecules with specific properties. researchgate.net Analysis of the HOMO-LUMO energy gap provides information on the electronic stability and chemical reactivity of the molecule; a large energy gap suggests high stability and low reactivity. nih.gov Furthermore, theoretical UV-Visible and IR spectra can be calculated and correlated with experimental data to confirm molecular structures. researchgate.netresearchgate.net Molecular electrostatic potential (MEP) maps are also computed to identify the reactive sites on the molecules. researchgate.net

Mechanistic insights into the formation of the 3-hydrazinyl-1-propyl-1H-pyrrole-2,5-dione scaffold have been revealed through DFT calculations. These computations show that the synthesis reaction involves a keto-enol tautomerism, which is stabilized by intramolecular hydrogen bonding.

Table 1: Application of DFT in Analyzing Hydrazinyl Pyrrole-2,5-dione Analogs

Computational Method Basis Set Investigated Properties Key Findings
DFT (B3LYP) 6-311G(d,p) Molecular geometry, electronic parameters (HOMO/LUMO), spectroscopic properties (IR, UV-Vis), MEP Elucidation of structural parameters, prediction of chemical reactivity, and correlation with experimental spectroscopic data. kbhgroup.inresearchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a critical asset for elucidating the complex reaction mechanisms involved in the synthesis of pyrrole-2,5-dione derivatives. DFT calculations have been specifically applied to understand the formation of the hydrazinyl moiety on the pyrrole-2,5-dione core. The modeling suggests a mechanism where a hydrazine (B178648) nucleophile attacks an electrophilic carbonyl carbon of a pyrroline (B1223166) intermediate, which is then followed by a dehydration step to yield the final product.

In similar multi-component reactions for synthesizing related pyrrol-2-one structures, a proposed mechanism involves the initial condensation of reactants, followed by conversion to a dihydropyrrol-2-one intermediate. nih.gov The final step is a dehydration that is more effective in an acidic medium. nih.gov These computational approaches allow for the step-by-step visualization of bond formation and cleavage, transition state analysis, and the determination of reaction energetics, providing a detailed roadmap of the chemical transformation.

Conformational Analysis and Stereoisomerism Studies (e.g., Z/E Isomers in Amidrazone Derivatives)

The structural complexity of hydrazinyl pyrrole-2,5-diones and their derivatives gives rise to interesting conformational and stereoisomeric properties. Studies on N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione, synthesized from N³-substituted amidrazones, have revealed the presence of distinct Z and E stereoisomers. mdpi.comnih.gov The existence of these isomers has been confirmed in both the solid state, through single-crystal X-ray diffraction, and in solution, using NMR techniques. mdpi.comresearchgate.net

The conformation of these molecules is significantly influenced by steric factors. For example, steric crowding between the pyrrole-2,5-dione ring and its substituents can cause substantial conformational adjustments. mdpi.com This includes the rotation around single bonds and significant twisting of the pyrrole-2,5-dione ring relative to the rest of the molecule. mdpi.com The hybridization of the nitrogen atoms also plays a crucial role; differences in the degree of sp² or sp³ hybridization can lead to variations in the planarity of the molecular structure. mdpi.com For instance, the sum of bond angles around a nitrogen atom approaching 360° indicates a planar, sp² hybridized state. mdpi.com

Table 2: Structural Parameters of Amidrazone-Derived Pyrrole-2,5-diones

Compound Feature Observation Method of Analysis
Stereoisomerism Presence of distinct Z and E isomers. mdpi.comresearchgate.net Single-crystal X-ray diffraction, 1H-13C NMR. mdpi.com
Conformational Adjustment Significant twisting of the pyrrole-2,5-dione ring due to steric crowding. mdpi.com X-ray diffraction. mdpi.com

Molecular Docking and Dynamics Simulations for Investigating Molecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate how molecules like hydrazinyl pyrrole-2,5-diones might interact with biological targets, such as proteins or enzymes. nih.govajchem-a.com These methods are fundamental in drug design and discovery. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. ajchem-a.comnih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein. ajchem-a.com For example, in studies of thieno[3,2-b]pyrrole-5-carboxamide derivatives, docking was used to understand their binding modes as enzyme inhibitors. nih.govresearchgate.net

Following docking, molecular dynamics simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations provide a dynamic view of the molecular interactions, allowing for the calculation of parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). ajchem-a.com A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. ajchem-a.com These simulations have been successfully applied to various heterocyclic compounds to confirm the stability of their binding modes. researchgate.netnih.gov

Applications in Advanced Organic Synthesis and Methodology Development

Development of Novel Synthetic Routes to Complex Nitrogen-Containing Heterocycles

The presence of a reactive hydrazinyl group on the pyrrole-2,5-dione scaffold is a key feature for the synthesis of more elaborate nitrogen-containing heterocyclic systems. nih.gov This moiety serves as a synthetic handle for constructing fused and linked bicyclic and polycyclic frameworks, which are prevalent in medicinal chemistry. nih.gov

One of the most powerful applications is in the synthesis of indole (B1671886) derivatives via the Fischer indole synthesis. thermofisher.comwikipedia.org This reaction involves the acid-catalyzed condensation of a hydrazine (B178648) derivative with an aldehyde or ketone to form a hydrazone, which then undergoes a -sigmatropic rearrangement and subsequent cyclization to yield the indole core. wikipedia.orgbyjus.com Using 3-hydrazinyl-1-propyl-1H-pyrrole-2,5-dione, novel pyrrole-fused indoles can be synthesized, a structural motif of interest in pharmaceutical research. The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone. thermofisher.comalfa-chemistry.com

Furthermore, the hydrazine functional group is a classic precursor for the synthesis of five- and six-membered heterocycles like pyrazoles, triazoles, and pyridazines. mdpi.combeilstein-journals.org

Pyrazoles: Condensation of the hydrazinyl group with 1,3-dicarbonyl compounds or their equivalents is a standard and efficient method for constructing the pyrazole (B372694) ring. mdpi.comsemanticscholar.org This allows for the direct linkage of a pyrazole ring to the pyrrole-2,5-dione core, creating hybrid heterocyclic systems.

Triazoles: The hydrazinyl moiety can be a key component in forming the 1,2,3-triazole ring system through various cyclization strategies, such as the Boulton–Katritzky rearrangement of appropriately substituted hydrazones. beilstein-journals.org

Pyridazines: Reaction with 1,4-dicarbonyl compounds or equivalents can lead to the formation of pyridazine (B1198779) rings fused to other heterocyclic systems. nih.gov

These synthetic routes leverage the nucleophilicity of the hydrazine to form new carbon-nitrogen and nitrogen-nitrogen bonds, enabling the assembly of complex molecules from a relatively simple, functionalized precursor. nih.govnih.gov

Scaffold Design for Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural elements of all components, are a cornerstone of efficient and diversity-oriented synthesis. orientjchem.org The structure of this compound is well-suited for its use as a central scaffold in such reactions. researchgate.net

The compound offers two distinct points of reactivity: the hydrazine group and the maleimide (B117702) ring. This allows it to participate in sequential or domino reactions where different components are added in a controlled manner. For instance, the hydrazine can first react with a carbonyl compound to form a hydrazone in situ. This intermediate can then undergo a cycloaddition or condensation reaction with a third component involving the maleimide double bond or carbonyl groups.

The utility of hydrazine derivatives in MCRs is well-documented for creating diverse heterocyclic libraries. mdpi.com For example, a one-pot, four-component reaction involving a hydrazine, an aldehyde, a β-ketoester, and a nitrile can rapidly generate highly substituted pyranopyrazoles. By analogy, this compound can be envisioned as a key building block in similar MCRs to produce novel, complex molecules with potential biological activity in a single, atom-economical step. mdpi.com This approach is highly valued in drug discovery for the rapid generation of compound libraries for screening. nih.gov

Studies on Mechanochemical Activation of Maleimide Adducts

Mechanochemistry, the use of mechanical force (e.g., ultrasound, grinding) to induce chemical reactions, offers an alternative to traditional thermal activation. hielscher.com The maleimide core of this compound is a well-studied "mechanophore" when incorporated into larger molecules, particularly as Diels-Alder (DA) adducts. acs.orgnih.gov These adducts can undergo a mechanically induced retro-Diels-Alder reaction, breaking the covalent bonds of the adduct to regenerate the original diene and dienophile. rsc.org

Extensive research has focused on the ultrasound-induced activation of furan-maleimide (FM) and anthracene-maleimide (AM) adducts embedded within polymer chains. acs.orgnih.gov When a polymer solution is subjected to ultrasonication, the collapsing cavitation bubbles generate strong elongational forces that stretch the polymer chains and can selectively rupture the weaker bonds of the mechanophore. acs.orgnih.gov

Competitive activation experiments, where both FM and AM adducts are incorporated into the same polymer chain, have revealed significant differences in their mechanochemical reactivity. acs.orgnih.gov Despite computational predictions suggesting similar rupture forces, experimental results show a pronounced selectivity for the activation of the furan-maleimide adduct. acs.orgnih.gov This highlights that factors beyond simple bond strength, such as the efficiency of force coupling to the scissile bonds, play a crucial role. nih.gov Studies have also shown that the stereochemistry of the adduct (endo vs. exo) has a significant impact on its mechanical lability, with the endo isomer often being more reactive under sonication. nsf.govnih.gov Furthermore, the specific placement of substituents and the geometry of the "pulling points" on the maleimide adduct can dramatically alter its mechanochemical reactivity, with poor alignment of the pulling vector to the bond intended for scission rendering the adduct inert to mechanical force. acs.org

Comparative Mechanochemical Activation of Maleimide Adducts via Ultrasonication
Bis-Adduct MechanophoreFM Subunit Activation (%)AM Subunit Activation (%)Selectivity Ratio (FM:AM)Reference
AM-FM(endo)~80%~6%~13:1 acs.org
AM-FM(exo)~66%~9%~7:1 acs.org

Applications in Chemical Biology and Bioconjugation Chemistry Focus on Linkage Stability and Design

Strategies for Site-Specific Bioconjugation to Proteins and Peptides

The ability to attach synthetic molecules to specific sites on proteins and peptides is crucial for developing therapeutic agents, diagnostic tools, and research reagents. 3-Hydrazinyl-1-propyl-1H-pyrrole-2,5-dione offers a dual-reactivity platform to achieve this site-specificity through either its maleimide (B117702) or hydrazine (B178648) functional group.

Maleimide-Thiol Conjugation for the Formation of Stable Thioether Linkages

The maleimide group of this compound readily reacts with the thiol side chain of cysteine residues in proteins and peptides. This Michael addition reaction results in the formation of a stable thioether bond, providing a robust and widely used method for bioconjugation.

However, the stability of the resulting succinimidyl thioether linkage can be a concern, as it is susceptible to retro-Michael reactions, leading to dissociation of the conjugate. This is particularly problematic in the presence of other thiols, such as glutathione, which is abundant in the cellular environment. To address this instability, several strategies have been developed:

Hydrolysis of the Succinimide (B58015) Ring: The succinimide ring of the maleimide-thiol adduct can be hydrolyzed to form a more stable ring-opened maleamic acid derivative. This hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents. While this enhances stability, it can also lead to the formation of isomeric products.

Transcyclization Reactions: A more recent approach to stabilize the thioether linkage involves a transcyclization reaction. This strategy can result in the formation of a six-membered ring that "locks" the thioether bond, thereby preventing the retro-Michael reaction and increasing the stability of the conjugate.

Below is a table summarizing the stability of maleimide-thiol conjugates under different conditions.

Linkage TypeConditionStability IssueStabilization Strategy
Succinimidyl thioetherPresence of thiols (e.g., glutathione)Retro-Michael reaction leading to cleavageHydrolysis of the succinimide ring, Transcyclization
Ring-opened maleamic acidPhysiological pHMore stable than succinimidyl thioetherAchieved through hydrolysis of the succinimide ring
"Locked" thioetherPhysiological conditionsHighly stableAchieved through transcyclization reactions

Hydrazone Linkages for Carbohydrate and Aldehyde/Ketone Conjugation Strategies

The hydrazine group of this compound provides an alternative handle for bioconjugation. It can react with aldehydes and ketones to form hydrazone linkages. This chemistry is particularly useful for conjugating molecules to carbohydrates, which can be chemically or enzymatically oxidized to introduce aldehyde functionalities.

Hydrazone linkages are known for their pH-sensitivity. They are relatively stable at neutral or physiological pH but can be cleaved under acidic conditions, such as those found in endosomes and lysosomes. This property makes them attractive for the development of drug delivery systems that release their payload in a pH-dependent manner. The stability of the hydrazone bond can be influenced by the chemical environment adjacent to the linkage.

Engineering Tunable and Cleavable Linkages in Bioconjugates

The dual functionality of this compound allows for the engineering of bioconjugates with tunable and cleavable linkages. This is highly desirable for applications such as drug delivery, where the release of a therapeutic agent at a specific site and time is crucial.

By incorporating a hydrazone linkage, bioconjugates can be designed to be stable in the bloodstream (pH ~7.4) and to release their cargo upon internalization into the acidic environment of cancer cells. The rate of cleavage can be modulated by altering the substituents near the hydrazone bond. This allows for the fine-tuning of the release kinetics to match the desired therapeutic window.

Furthermore, the maleimide moiety can be engineered to create either stable or cleavable linkages. By controlling the hydrolysis of the maleimide-thiol adduct, it is possible to switch between a reversible and an irreversible linkage. This "tunability" offers a sophisticated level of control over the properties of the bioconjugate.

Development of Chemical Probes and Tags based on Hydrazinyl-Maleimide Scaffolds

Hydrazinyl-maleimide scaffolds, such as this compound, serve as valuable platforms for the development of chemical probes and tags. These tools are essential for studying biological processes, identifying protein targets, and imaging biomolecules.

The maleimide group can be used to attach the scaffold to a specific cysteine residue on a protein of interest, while the hydrazine group can be used to introduce a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This allows for the site-specific labeling of proteins for various applications, including:

Fluorescence Imaging: Attaching a fluorescent dye to the hydrazine group allows for the visualization of the protein's localization and dynamics within a cell.

Affinity Purification: Introducing a biotin tag enables the isolation and identification of the labeled protein and its binding partners.

Activity-Based Probes: The scaffold can be incorporated into more complex molecules designed to react with specific enzymes, providing a way to profile enzyme activity.

The development of such probes often involves a modular approach, where different components (targeting moiety, reporter, and linker) are assembled to create a tool with the desired properties.

Applications in Polymer Science and Functional Materials

Maleimide-Containing Monomers in Controlled Polymerization Techniques (e.g., Radical, RAFT, ATRP)

Maleimide-containing monomers are valuable building blocks in polymer synthesis, offering a versatile platform for creating well-defined polymers with tailored functionalities. Their unique reactivity in controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), allows for precise control over polymer architecture, molecular weight, and functionality.

N-substituted maleimides exhibit distinct behavior in radical polymerizations. They show a low tendency for homopolymerization but readily copolymerize with electron-rich monomers like styrenes and vinyl ethers. mdpi.com This alternating tendency is exploited to insert single or multiple maleimide (B117702) units at specific locations along a polymer chain, enabling the synthesis of sequence-controlled polymers.

In RAFT polymerization , maleimido monomers can be used to functionalize the chain-end of polymers with nearly quantitative efficiency. nih.gov This is achieved by adding the N-substituted maleimide monomer after the primary polymerization is complete, leading to the addition of a single functional unit at the ω-terminus. This method provides a powerful tool for creating polymers with reactive handles for bioconjugation or surface attachment. For instance, N-(2-aminoethyl)maleimide has been used to introduce a primary amine at the terminus of various polymers, which can then be conjugated with dyes or targeting molecules like folic acid. nih.gov Furthermore, photomediated RAFT step-growth polymerization has been successfully demonstrated with maleimide monomers, proceeding efficiently under visible light, both with and without a photocatalyst. figshare.commdpi.com

The key parameters for a successful RAFT polymerization involving maleimide monomers are the choice of the RAFT agent (Chain Transfer Agent - CTA), the initiator, and the reaction conditions. The R and Z groups of the CTA are critical for controlling the polymerization. The R group should be a good leaving group to efficiently reinitiate polymerization, while the Z group influences the stability of the intermediate radical and the rate of fragmentation. researchgate.net

Table 1: Examples of Maleimide Monomers in RAFT Polymerization

Monomer Co-monomer RAFT Agent (CTA) Initiator Application
N-(2-aminoethyl)maleimide trifluoroacetate Dimethylaminoethyl methacrylate (B99206) (DMAEMA) Not Specified Not Specified ω-end functionalization for bioconjugation nih.gov
N-isopropylacrylamide (NIPAAm) N/A (homopolymer) Tetra-functionalized trithiocarbonate AIBN Synthesis of star polymers for protein conjugation acs.org
Various N-alkyl substituted maleimides N/A Trithiocarbonate or bis(thioacyl) disulfide derived CTAs AIBN Synthesis of α,β,ω-functional polymers mdpi.comrsc.org

In ATRP , maleimide-containing monomers can be copolymerized to create functional polymer brushes on surfaces. acs.org Surface-initiated ATRP (SI-ATRP) allows for the growth of polymer chains directly from a substrate, leading to a high density of tethered polymers. For example, a furan-protected maleimide-containing methacrylate monomer has been copolymerized with poly(ethylene glycol) methacrylate using SI-ATRP to create bioinert and thiol-reactive polymer brushes. acs.org The maleimide groups are initially protected by furan (B31954) and can be deprotected by a retro-Diels-Alder reaction to make them available for subsequent reactions. ATRP is a multi-component system consisting of a monomer, an initiator with a transferable halogen, and a transition metal catalyst complex. researchgate.net The control over the polymerization is achieved by the reversible activation and deactivation of the growing polymer chains by the catalyst. researchgate.net The rate of polymerization can be controlled by external stimuli like electrical current, light, or mechanical forces. nih.gov

Design of Covalent Adaptable Networks and Self-Healing Materials Incorporating Maleimide Functionality

The maleimide group is a key component in the design of covalent adaptable networks (CANs) and self-healing materials due to its participation in reversible chemical reactions. CANs are crosslinked polymer networks that can rearrange their topology through bond exchange reactions, enabling them to be reprocessed and healed.

The most widely exploited reversible reaction involving maleimides for these applications is the Diels-Alder (DA) cycloaddition with a diene, typically a furan group. nih.govspecificpolymers.comrsc.org The DA reaction is a [4+2] cycloaddition that forms a thermally reversible covalent bond. rsc.org At elevated temperatures, the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, occurs, breaking the crosslinks and allowing the material to flow or heal. Upon cooling, the DA reaction proceeds again, reforming the network structure. mdpi.comresearchgate.net

This thermoreversible nature allows for the design of materials that can be healed multiple times. specificpolymers.com For example, self-healing polyurethanes have been designed incorporating diols with furan and maleimide moieties. The crosslinking density, which can be tuned by the content of these reversible moieties, influences the healing properties of the material. specificpolymers.com Similarly, self-healable nanocomposites have been developed by incorporating maleimide-modified graphene oxide into a furan-functionalized polymer matrix. The maleimide groups on the graphene oxide participate in the DA reaction, enhancing both the mechanical properties and the self-healing efficiency of the composite. nih.gov

The kinetics of the furan-maleimide DA reaction are crucial for the self-healing process. The reaction can proceed at ambient temperatures, enabling self-healing without the need for high-temperature stimuli in some systems. nih.govmdpi.com The rate of healing can be accelerated by employing an off-stoichiometric ratio of maleimide to furan groups in the polymer network. mdpi.com

Another reversible reaction involving maleimides that can be utilized in CANs is the retro-Michael-type addition of succinimide (B58015) thioether linkages. Hydrogels crosslinked via maleimide-thiol conjugation can be designed to be sensitive to specific triggers, such as glutathione, which can induce the cleavage of the thioether bond and lead to the degradation of the hydrogel. nih.govrsc.org

Table 2: Reversible Chemistries of Maleimides in Covalent Adaptable Networks

Reaction Reactants Stimulus for Reversibility Application
Diels-Alder Cycloaddition Maleimide and Furan Heat Self-healing polymers, reprocessable thermosets mdpi.comspecificpolymers.comrsc.org
Retro-Michael-type Addition Maleimide and Thiol Reducing agents (e.g., glutathione) Triggered-release hydrogels nih.govrsc.org

Fabrication of Polymer Brushes and Surface Functionalization via Maleimide Chemistry

Maleimide chemistry provides a powerful and versatile tool for the fabrication of polymer brushes and the functionalization of surfaces. Polymer brushes are assemblies of polymer chains tethered by one end to a surface, creating a dense, functional layer that can dramatically alter the surface properties.

A common method for creating maleimide-functionalized polymer brushes is through surface-initiated atom transfer radical polymerization (SI-ATRP) . acs.org This technique allows for the growth of well-defined polymer brushes directly from a surface. To incorporate maleimide functionality, a monomer containing a protected maleimide group is often copolymerized with another monomer. For example, a furan-protected maleimide methacrylate can be copolymerized with a hydrophilic monomer like poly(ethylene glycol) methacrylate. acs.org The resulting polymer brushes are bioinert and can be subsequently activated by a thermally induced retro-Diels-Alder reaction to expose the reactive maleimide groups. acs.org

Once the maleimide-functionalized polymer brushes are fabricated, they serve as a platform for the covalent immobilization of various molecules through thiol-maleimide "click" chemistry . tandfonline.comtandfonline.com This reaction is highly efficient and chemoselective, proceeding under mild, often aqueous conditions without the need for a catalyst. tandfonline.com It involves the Michael addition of a thiol group to the electron-deficient double bond of the maleimide. This strategy is widely used for the surface functionalization with biomolecules, such as peptides containing cysteine residues, to create bioactive surfaces for applications in biosensing, cell culture, and regenerative medicine. figshare.comacs.orgnih.gov

For instance, maleimide-functionalized surfaces can be used to immobilize thiol-modified biotin (B1667282) derivatives, which can then capture streptavidin-coated quantum dots. figshare.com This demonstrates the utility of this approach for creating highly specific and functional surface coatings. The thiol-maleimide conjugation strategy has been employed to functionalize a variety of surfaces, including silicon wafers, gold nanoparticles, and hydrogels. acs.orgtandfonline.comwilhelm-lab.com

Table 3: Strategies for Maleimide-Based Surface Functionalization

Fabrication Method Functionalization Chemistry Substrate Immobilized Molecule Example Application
Surface-Initiated ATRP Thiol-Maleimide Addition Silicon Wafer Thiol-modified biotin Biosensing figshare.com
"Grafting-to" approach with maleimide-terminated polymers Thiol-Maleimide Addition Gold Nanoparticles Thiol-containing peptides Targeted drug delivery tandfonline.com
Coating with maleimide-containing copolymers Thiol-Maleimide Addition Si/SiO₂ Fluorescent dye (BODIPY-SH) Functional coatings tandfonline.com

Incorporation into High-Performance Macromolecular Systems for Diverse Applications

The incorporation of the maleimide functionality into macromolecular systems leads to high-performance materials with enhanced properties and a broad range of applications, particularly in the fields of electronics and biomedicine.

In the realm of high-performance thermosets , bismaleimides are well-known for their excellent thermal stability, good mechanical properties, and desirable electrical insulating characteristics. researchgate.net These properties make them suitable for use in advanced composite materials for the aerospace, military, and electronics industries. researchgate.net Polyimides, a class of polymers that can be derived from maleimide-containing monomers, are extensively used in electronics as dielectric and insulating materials due to their high thermal stability, low dielectric constant, and ease of processing. semanticscholar.orgmilabels.comresearchgate.netspecialchem.com They are found in applications such as flexible circuit boards, insulating layers in microelectronics, and protective coatings. researchgate.netmdpi.com The introduction of maleimide groups can also enhance the processability and crosslinking capabilities of these high-performance polymers.

In the biomedical field , the highly selective reactivity of the maleimide group towards thiols is extensively utilized for the conjugation of polymers to biological molecules. specificpolymers.comnih.gov Maleimide-functionalized polymers are used as crosslinkers for the PEGylation of proteins and peptides, which can improve their stability, solubility, and pharmacokinetic profiles. nanosoftpolymers.com This "click" chemistry approach is central to the development of advanced drug delivery systems, tissue engineering scaffolds, and diagnostic agents. nih.govnih.gov

For example, maleimide-functionalized hyaluronic acid has been used to create hydrogels for 3D cell culture, where the maleimide groups allow for the conjugation of cell adhesion peptides to create a more biomimetic environment. nih.gov Similarly, maleimide-functionalized poly(2-oxazoline)s have been conjugated to elastin-like polypeptides to form nanoparticles capable of encapsulating and delivering anti-cancer drugs. nih.gov The ability to precisely tailor the properties of these macromolecular systems through maleimide chemistry opens up numerous possibilities for creating advanced materials for a wide array of applications. rsc.org

Table 4: Applications of Maleimide-Containing High-Performance Polymers

Polymer System Key Property Application Area Specific Use
Bismaleimide Resins High thermal stability, mechanical strength Electronics, Aerospace Advanced composites, insulating materials researchgate.net
Polyimides Low dielectric constant, high thermal stability Microelectronics Flexible circuit boards, dielectric layers semanticscholar.orgmilabels.comresearchgate.net
PEG-Maleimide Biocompatibility, thiol-reactivity Biomedical Protein PEGylation, drug delivery nanosoftpolymers.com
Maleimide-functionalized Hyaluronic Acid Biocompatibility, tunable properties Tissue Engineering 3D cell culture hydrogels nih.gov
Maleimide-functionalized PEDOT Electrical conductivity, biocompatibility Bioelectronics Biosensors, neural interfaces rsc.org

Emerging Research Directions and Future Perspectives on Hydrazinyl Pyrrole 2,5 Dione Chemistry

Exploration of New Reactivity Profiles and Synthetic Transformations

The unique architecture of 3-Hydrazinyl-1-propyl-1H-pyrrole-2,5-dione, featuring both electrophilic and nucleophilic centers, makes it a prime candidate for exploring novel synthetic transformations. The pyrrole-2,5-dione (maleimide) core is a well-established reactive coupling agent, while the hydrazinyl group offers a site for further derivatization. rsc.org

Future research is likely to focus on several key areas:

Multi-component Reactions (MCRs): The core scaffold itself can be constructed via MCRs, and the final compound can serve as a building block in subsequent MCRs to rapidly generate molecular complexity. This allows for the efficient synthesis of diverse libraries of complex heterocyclic compounds.

Annulation Strategies: The maleimide (B117702) scaffold has gained considerable attention for its role in forming fused-ring molecules through annulation reactions. rsc.org The hydrazinyl moiety can participate in or direct these cyclization reactions, leading to the synthesis of novel polycyclic systems with potential applications in medicinal chemistry and materials science. rsc.org

Hydrazone and Heterocycle Synthesis: The hydrazinyl group is a versatile functional group for synthesizing a wide array of derivatives. nih.gov Its reaction with aldehydes and ketones yields hydrazones, which are themselves important pharmacophores. nih.gov Furthermore, it serves as a key intermediate for constructing other heterocyclic rings, such as pyrazoles, triazoles, and pyridazinones, by reacting with appropriate dicarbonyl or related synthons. nih.govmdpi.com

Substitution and Functionalization: The hydrazinyl group can partake in nucleophilic substitution reactions with various electrophiles. Additionally, modern methods for C-H functionalization on the pyrrole (B145914) ring, which are often challenging, could be applied to introduce further diversity. nih.gov

Transformation Type Description Potential Products
Multi-component Reactions Using the compound as a building block in one-pot reactions with multiple reactants.Highly substituted, complex heterocyclic molecules.
Annulation Reactions Cyclization reactions to form fused-ring systems based on the maleimide core.Polycyclic aromatic and heteroaromatic compounds. rsc.org
Hydrazone Formation Condensation of the hydrazinyl group with aldehydes or ketones.Pyrrole-2,5-dione-hydrazone conjugates. nih.gov
Heterocycle Synthesis Cyclocondensation reactions involving the hydrazinyl moiety.Fused or linked pyrazoles, triazoles, pyridazinones. mdpi.com

Integration with Advanced Catalysis and Supramolecular Chemistry

The integration of this compound with modern catalytic systems is a promising frontier for enabling more efficient and selective transformations.

Advanced Catalysis: Recent years have seen a surge in the development of novel catalytic methods for functionalizing pyrroles and related heterocycles. nih.govresearchgate.net These include:

Metal-Catalyzed C-H Functionalization: Transition metal catalysts could enable the direct modification of the pyrrole ring C-H bonds, a process that is difficult with traditional methods. nih.gov

Photocatalysis and Electrochemistry: These emerging techniques offer sustainable and selective approaches for synthesizing complex molecules from maleimide scaffolds, expanding their synthetic utility. rsc.org

Heterogeneous Catalysis: The use of non-noble metal-based heterogeneous catalysts could provide environmentally friendly and reusable systems for synthesizing N-substituted pyrroles and their derivatives. researchgate.net

Supramolecular Chemistry: The hydrogen bonding capabilities of the hydrazinyl group (as a donor) and the dione (B5365651) carbonyl groups (as acceptors) make this molecule an excellent candidate for designing self-assembling systems. This could lead to the formation of well-ordered supramolecular structures like gels, liquid crystals, or molecular networks. The N-propyl group can be modified to tune solubility and influence packing arrangements in the solid state.

Area Concept Potential Application
Advanced Catalysis Utilizing photocatalysis, electrochemistry, or metal catalysts for novel transformations. rsc.orgGreen synthesis, efficient C-H functionalization, step-economy. nih.govresearchgate.net
Supramolecular Chemistry Exploiting hydrogen bonding between the hydrazinyl and carbonyl groups.Formation of hydrogels, organogels, and other self-assembled materials.
Ligand Development The hydrazinyl group can act as a ligand to coordinate with metal ions.Creation of novel metal-organic frameworks (MOFs) or catalytic metal complexes.

Precise Molecular Engineering for Novel Functional Materials

The pyrrole-2,5-dione motif is a component of various functional materials, including pigments and organic semiconductors. royalsocietypublishing.orgresearchgate.net By precisely engineering the structure of this compound, new materials with tailored properties can be developed.

Organic Electronics: The related diketopyrrolopyrrole (DPP) core is famous in organic electronics. royalsocietypublishing.org While the maleimide core is smaller, it shares the electron-accepting lactam structure. By incorporating the hydrazinyl group, researchers can create a site for polymerization or for attaching other electronically active moieties, potentially leading to new semiconducting polymers or small molecules for organic field-effect transistors (OFETs) and sensors.

Functional Polymers: The hydrazinyl group provides a reactive handle for grafting the molecule onto polymer backbones or for use as a monomer in polycondensation reactions. This could lead to polymers with specific optical, electronic, or thermal properties.

Bioconjugation: Maleimides are widely used in bioconjugation to link molecules to proteins via reaction with thiol groups. The hydrazinyl function offers an orthogonal reaction site, allowing for the creation of dual-functional linkers for advanced biomedical applications.

Material Class Engineering Strategy Targeted Properties
Organic Semiconductors Polymerization via the hydrazinyl group; modification of substituents.Tunable band gaps, charge carrier mobility. royalsocietypublishing.org
Functional Polymers Use as a monomer or for grafting onto existing polymers.Enhanced thermal stability, specific optical properties.
Bioconjugates Utilizing both maleimide and hydrazinyl reactivity for linking biomolecules.Dual-functional linkers, targeted drug delivery systems.

Development of Advanced Methodologies for Spectroscopic and Computational Analysis

A deep understanding of the structure, reactivity, and properties of this compound and its derivatives relies on sophisticated analytical and computational methods.

Spectroscopic Analysis: Advanced nuclear magnetic resonance (NMR) techniques are crucial for unambiguous structure determination. Two-dimensional methods like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning the complex spectra of novel derivatives. mdpi.comnih.gov Single-crystal X-ray diffraction provides definitive information on the molecule's three-dimensional structure and intermolecular interactions in the solid state. mdpi.comnih.gov

Computational Analysis: Density Functional Theory (DFT) has become an indispensable tool in modern chemistry. For hydrazinyl pyrrole-2,5-diones, DFT can be used to:

Model Reaction Mechanisms: Elucidate the pathways of synthetic transformations, identify transition states, and explain experimental outcomes.

Predict Spectroscopic Properties: Calculate vibrational frequencies (IR spectra) and NMR chemical shifts to aid in experimental characterization. researchgate.net

Analyze Electronic Structure: Time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), providing insights into the optical properties of new materials derived from this scaffold. researchgate.net

Methodology Technique Information Gained
Spectroscopic Analysis 2D NMR (HMQC, HMBC)Unambiguous assignment of proton and carbon signals, connectivity. mdpi.comnih.gov
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths, angles, crystal packing. mdpi.com
Computational Analysis Density Functional Theory (DFT)Reaction energetics, transition state structures, molecular orbitals.
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis absorption spectra and electronic transitions. researchgate.net

Q & A

Q. How can this compound be integrated into materials science research (e.g., polymer chemistry)?

  • Methodological Answer : Design copolymerization studies using reversible addition-fragmentation chain-transfer (RAFT) polymerization. Monitor kinetics via gel permeation chromatography (GPC) and thermal stability via TGA-DSC. Apply Hansen solubility parameters to optimize solvent selection for thin-film fabrication .

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